Esorubicin

Description

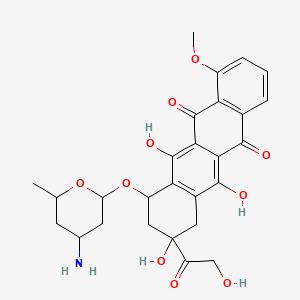

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H29NO10 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3 |

InChI Key |

ITSGNOIFAJAQHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N |

Synonyms |

4'-deoxyadriamycin 4'-deoxydoxorubicin 4'-deoxydoxorubicin hydrochloride 4-desoxydoxorubicin esorubicin |

Origin of Product |

United States |

Mechanistic Basis of Esorubicin Action at the Molecular and Cellular Level

Esorubicin (B1684454) Interaction with Nucleic Acids

The foundational element of this compound's anticancer activity lies in its direct interaction with DNA. This interaction is characterized by the insertion of its planar tetracyclic ring system between the base pairs of the DNA double helix, a process known as intercalation. This physical association with DNA leads to a cascade of events that ultimately compromise the cell's ability to replicate and transcribe its genetic information.

DNA Intercalation Mechanisms and Binding Dynamics

This compound's intercalation into the DNA helix is a dynamic process governed by specific physicochemical interactions. The planar anthracycline ring wedges itself between adjacent base pairs, leading to a distortion of the DNA structure. This process is stabilized by hydrogen bonds and van der Waals forces between the drug molecule and the DNA bases.

Studies on anthracyclines, including compounds structurally similar to this compound, have demonstrated a preference for certain DNA sequences. This compound, like its analogue doxorubicin (B1662922), shows a preferential binding to guanine-cytosine (G-C) rich regions of DNA. Specifically, it favors intercalation at sites containing adjacent G-C base pairs. This sequence preference is attributed to the potential for specific hydrogen bond formation between the drug and the guanine base. The daunosamine (B1196630) sugar moiety of the molecule resides in the minor groove of the DNA, further stabilizing the complex and contributing to the binding specificity.

| Parameter | Finding | Source |

| Preferred Intercalation Site | Adjacent Guanine-Cytosine (G-C) base pairs | nih.gov |

| Stabilizing Interactions | Hydrogen bonding with guanine | nih.gov |

| Sugar Moiety Position | Minor groove of DNA | nih.gov |

The insertion of the this compound molecule into the DNA double helix induces significant structural alterations. A primary consequence of this intercalation is the unwinding of the DNA helix at the site of binding. Single-molecule studies on the closely related doxorubicin have quantified this unwinding, showing a relaxation of the natural twist of the double helix by approximately -27 degrees per intercalated molecule. This localized unwinding results in a compensatory positive supercoiling in other regions of the DNA. Furthermore, the intercalation forces the flanking base pairs apart, leading to a lengthening and stiffening of the DNA molecule. These conformational changes can interfere with the binding of DNA-processing enzymes and transcription factors, thereby disrupting normal cellular processes.

| DNA Structural Parameter | Change upon Intercalation | Consequence |

| Helical Twist | Local unwinding (decrease) | Compensatory positive supercoiling |

| DNA Length | Local elongation | Disruption of protein-DNA interactions |

| DNA Rigidity | Increased stiffness | Altered DNA topology |

Topoisomerase II Inhibition by this compound

Beyond its ability to intercalate into DNA, a critical aspect of this compound's mechanism of action is its inhibition of topoisomerase II. Topoisomerase II is a vital nuclear enzyme that manages the topology of DNA by creating transient double-strand breaks to allow for the passage of another DNA segment, after which it reseals the breaks. This enzymatic activity is essential for processes such as DNA replication, transcription, and chromosome segregation. This compound acts as a "topoisomerase II poison," meaning it does not inhibit the enzyme's ability to cleave DNA but rather interferes with the re-ligation step.

The catalytic cycle of topoisomerase II involves the formation of a temporary covalent intermediate known as the "cleavage complex," where the enzyme is covalently bonded to the 5' ends of the cleaved DNA. This compound stabilizes this cleavage complex, effectively trapping the enzyme on the DNA in a state where the DNA is broken. This ternary complex of drug-DNA-enzyme prevents the resealing of the double-strand break. The accumulation of these stabilized covalent complexes is a key cytotoxic lesion, as it leads to the generation of permanent DNA double-strand breaks, which can trigger apoptotic cell death pathways.

Differential Effects on Topoisomerase II Alpha and Beta Isoforms

This compound, like other anthracyclines, targets topoisomerase II, an essential enzyme in DNA replication and transcription. nih.govmdpi.combiomedpharmajournal.org There are two isoforms of this enzyme in human cells, alpha (α) and beta (β), which differ in their cellular localization, biochemical properties, and sensitivity to anticancer drugs. nih.gov Topoisomerase IIα is predominantly expressed in proliferating cells and is a key target for the antiproliferative effects of anthracyclines. nih.govmdpi.com In contrast, topoisomerase IIβ is more widely expressed in various tissues. nih.gov

The antitumor activity of anthracyclines is largely attributed to their interaction with the topoisomerase IIα-DNA complex. biomedpharmajournal.org This interaction stabilizes the complex, leading to the accumulation of DNA double-strand breaks and subsequent cell death in rapidly dividing cancer cells. mdpi.com While the action of this compound is primarily mediated through topoisomerase IIα, its interaction with the beta isoform is also a significant factor, particularly in the context of side effects. biomedpharmajournal.org The differential expression of these isoforms in cancerous versus normal tissues may contribute to the therapeutic window of this compound. nih.gov

This compound Effects on Fundamental Cellular Processes

The interaction of this compound with topoisomerase II and DNA initiates a cascade of cellular events that disrupt normal cellular function and ultimately lead to cell death.

Disruption of DNA Replication and Transcription

By intercalating into DNA and inhibiting the action of topoisomerase II, this compound directly interferes with the processes of DNA replication and transcription. wikipedia.orgresearchgate.netscholaris.ca The formation of a stable drug-DNA-topoisomerase II complex prevents the re-ligation of DNA strands, which is a crucial step in both replication and transcription. nih.govwikipedia.org This leads to a halt in the progression of replication forks and transcription machinery along the DNA template. nih.govkhanacademy.org The interference with these fundamental processes is a primary contributor to the cytotoxic effects of this compound. nih.govdrugbank.com

Induction of DNA Damage and Repair Pathways

The stabilization of the topoisomerase II-DNA complex by this compound results in the formation of persistent DNA double-strand breaks. nih.gov This significant DNA damage triggers the activation of cellular DNA damage response (DDR) pathways. nih.govproceedings.scienceresearchgate.net These pathways are critical for maintaining genomic integrity and involve a complex network of proteins that detect DNA lesions, signal their presence, and mediate their repair. mdpi.com However, the extensive and irreparable DNA damage induced by this compound often overwhelms the cellular repair capacity, leading to the activation of cell death programs. proceedings.sciencenih.gov

Reactive Oxygen Species Generation and Oxidative Stress Responses

A significant aspect of the cellular response to this compound involves the generation of reactive oxygen species (ROS). nih.govnih.gov The metabolic activation of this compound can lead to the production of free radicals, which in turn can cause oxidative damage to cellular components, including DNA, lipids, and proteins. nih.govjohnshopkins.edu This increase in oxidative stress can further contribute to DNA damage and trigger cellular stress response pathways. nih.gov The generation of ROS is considered a key factor in both the anticancer activity and some of the toxic side effects of anthracyclines.

Modulation of Cell Cycle Progression

The cellular damage induced by this compound, particularly the extensive DNA damage, leads to the activation of cell cycle checkpoints. nih.gov These checkpoints are regulatory mechanisms that halt the progression of the cell cycle to allow time for DNA repair. dovepress.com this compound has been shown to cause cell cycle arrest, primarily at the G2/M phase, preventing cells with damaged DNA from entering mitosis. dovepress.com This arrest can be a temporary state to facilitate repair; however, in the presence of overwhelming damage, it can become a permanent arrest, leading to senescence or apoptosis. nih.govelifesciences.org

Programmed Cell Death Induction Mechanisms (Apoptosis, Autophagy)

Ultimately, the cellular insults caused by this compound converge on the induction of programmed cell death. Apoptosis, or type I programmed cell death, is a major mechanism by which this compound eliminates cancer cells. The extensive DNA damage and cellular stress activate intrinsic apoptotic pathways, leading to the activation of caspases and the systematic dismantling of the cell. nih.govnih.gov

In addition to apoptosis, this compound can also modulate autophagy, a cellular process of self-digestion. nih.govoncotarget.com The role of autophagy in response to anthracycline treatment is complex and can be context-dependent. It can act as a survival mechanism by removing damaged organelles and providing nutrients under stress. plos.org However, excessive or dysregulated autophagy can also contribute to cell death. nih.govoncotarget.com Studies on related anthracyclines suggest that while autophagy may initially be a protective response, its inhibition can enhance apoptosis, indicating a complex interplay between these two cell death pathways. nih.govplos.org

Interaction with Cellular Membranes and Organelles (e.g., Mitochondria, Lysosomes)

The interaction of the anthracycline this compound and its analogs with cellular membranes and organelles is a critical aspect of its mechanism of action, influencing its cellular uptake, subcellular distribution, and ultimate cytotoxic effects. As an amphiphilic molecule, its passage across the plasma membrane and subsequent localization within specific organelles are unavoidable steps that significantly contribute to its therapeutic activity. nih.gov Research, primarily centered on its close analog doxorubicin, provides a detailed framework for understanding these interactions at the molecular level.

General Membrane Interactions

The ability of anthracyclines to partition into biological membranes is a key determinant of their uptake, transport, and bioavailability. nih.gov Passive diffusion is considered a primary route of entry into cells. mdpi.commdpi.com The degree of lipophilicity influences how readily these drugs can be incorporated within the lipid bilayer. manchester.ac.uk However, the process is not solely passive; carrier-mediated transport processes are also involved in the net influx of the drug into cells. mdpi.comnih.gov

Studies using model membranes have shown that anthracyclines have a strong affinity for the cell membrane, particularly those containing anionic lipids. mdpi.com The positively charged nature of the drug molecule at physiological pH drives strong electrostatic attractions with negatively charged phospholipids like phosphatidylserine. manchester.ac.uk While the presence of cholesterol in membranes induces structural changes, it does not impair the partitioning of the drug into the membrane but can reduce the drug's influence on membrane fluidity. nih.govnih.gov This suggests that the drug's efficacy may be influenced by the lipid composition of different cellular membranes. nih.gov

Mitochondrial Interactions

Mitochondria are a principal target for anthracyclines, a factor strongly linked to both the anticancer effects and the cardiotoxicity associated with this class of drugs. nih.govfrontiersin.org The preferential accumulation of these drugs within mitochondria is largely attributed to their high affinity for cardiolipin, a unique phospholipid found almost exclusively in the inner mitochondrial membrane. nih.govmdpi.com

The binding of anthracyclines to cardiolipin initiates a cascade of detrimental effects on mitochondrial function:

Inhibition of Oxidative Phosphorylation: The drug-cardiolipin complex disrupts the function of respiratory chain enzymes, including cytochrome c oxidase and cytochrome c oxidoreductase, which are essential for ATP production. mdpi.com This impairment of oxidative phosphorylation compromises the cell's primary energy source. mdpi.comnih.gov

Apoptosis Induction: Cardiolipin serves as an anchor for cytochrome c. The formation of an irreversible complex with the drug reduces the availability of cardiolipin to hold cytochrome c, leading to its release from the mitochondria into the cytoplasm. mdpi.com This event is a key trigger for the initiation of the apoptotic cascade. mdpi.com

Reactive Oxygen Species (ROS) Production: The interaction with mitochondrial components, such as Complex I, leads to a significant increase in the production of ROS. mdpi.comnih.gov This surge in oxidative stress can damage mitochondrial DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction. nih.gov

Disruption of Iron Homeostasis: Anthracyclines can lead to mitochondrial iron overload, which facilitates the production of highly damaging ROS and contributes to mitochondrial swelling and depolarization. nih.govmdpi.com

Altered Mitochondrial Dynamics: The balance between mitochondrial fusion and fission is disrupted, often leading to increased fission. frontiersin.orgnih.gov This results in fragmented, dysfunctional mitochondria and impaired mitophagy, the process responsible for clearing damaged organelles. frontiersin.orgnih.gov

| Mitochondrial Component/Process | Effect of Interaction | Molecular Consequence | Reference |

|---|---|---|---|

| Cardiolipin | High-affinity binding | Inhibits cofactor function for respiratory enzymes, displaces cytochrome c | nih.govmdpi.commdpi.com |

| Electron Transport Chain (ETC) | Inhibition of complexes (e.g., Complex I) | Decreased ATP synthesis, increased ROS production | mdpi.comnih.govmdpi.com |

| Cytochrome c | Release into cytosol | Initiation of apoptosis | mdpi.commdpi.com |

| Mitochondrial Iron | Causes iron accumulation/overload | Potentiates ROS production, leads to lipid peroxidation | nih.govmdpi.com |

| Mitochondrial Dynamics | Imbalance of fusion/fission processes | Increased mitochondrial fragmentation, impaired mitophagy | frontiersin.orgnih.gov |

Lysosomal Interactions

Lysosomes are acidic organelles crucial for cellular degradation and recycling through the process of autophagy. nih.gov They have been identified as another key site of anthracycline interaction and dysfunction. These drugs are known to accumulate within lysosomes, which can contribute to both therapeutic effects and cellular resistance mechanisms. thno.orgnih.govnih.gov

The primary mechanism of lysosomal disruption involves the impairment of lysosomal acidification. thno.orgresearchgate.netnih.gov By increasing the pH of the lysosomal lumen, anthracyclines inhibit the activity of acid-dependent hydrolases responsible for breaking down cellular waste. researchgate.net This leads to a critical disruption of the autophagy pathway.

Key consequences of this interaction include:

Autophagic Flux Blockade: The failure to acidify prevents the fusion of autophagosomes with lysosomes. thno.orgnih.gov This blockage of autophagic flux results in the accumulation of unprocessed autophagic vesicles and cellular debris. thno.orgresearchgate.net

Accumulation of Autolysosomes: The impaired degradation process leads to a buildup of dysfunctional, undegraded autolysosomes within the cell, contributing to cellular stress and toxicity. nih.gov

Drug Sequestration: In some cancer cells, the sequestration of the drug within lysosomes can be a mechanism of resistance, as it prevents the compound from reaching its nuclear or mitochondrial targets. nih.gov

| Lysosomal Process | Effect of Interaction | Molecular Consequence | Reference |

|---|---|---|---|

| Lysosomal pH | Inhibits acidification (raises pH) | Inactivates acid hydrolases, impairs degradative function | thno.orgresearchgate.netnih.gov |

| Autophagy | Blocks autophagic flux | Prevents fusion of autophagosomes and lysosomes | thno.orgnih.gov |

| Cellular Waste | Impairs degradation | Accumulation of undegraded autolysosomes and cellular debris | researchgate.netnih.gov |

| Drug Distribution | Accumulation/sequestration in lysosomes | Can contribute to multidrug resistance by preventing drug from reaching other targets | nih.govnih.gov |

Cellular Pharmacokinetics and Disposition of Esorubicin in Experimental Models

Mechanisms of Cellular Uptake and Efflux

The movement of esorubicin (B1684454) across cell membranes is a multifaceted process involving both passive and active mechanisms, with the cell membrane acting as a rate-limiting barrier.

Passive membrane diffusion is identified as a key mechanism for the cellular transport of anthracyclines, such as doxorubicin (B1662922), influenced by their amphiphilic nature. This process allows molecules to move along their concentration gradient without requiring direct energy input from the cell. For free drugs, passive diffusion can lead to internalization that reaches saturation after a certain intracellular concentration is achieved. While studies on anthracycline uptake have reported apparent saturation kinetics, suggesting carrier-mediated transport, the physical properties of some anthracyclines, like doxorubicin, including their tendency to self-associate by ring stacking, can complicate the interpretation of these findings.

Beyond passive diffusion, active processes also contribute to the cellular uptake of anthracyclines. High cellular to extracellular drug concentration ratios, ranging from 50 to 500, indicate that cells actively accumulate anthracyclines against a concentration gradient.

Conversely, active drug efflux mechanisms play a significant role in limiting intracellular drug accumulation. The multidrug resistance transporter, specifically the P170 glycoprotein (B1211001) (encoded by the MDR1 gene, also known as ABCB1), is well-characterized for its role in ATP-dependent efflux of anthracyclines from cells. This membrane protein actively pumps a broad spectrum of natural products, including anthracyclines, out of the cell, and its activity is contingent upon sufficient intracellular ATP reserves. Furthermore, other ATP-dependent drug efflux mechanisms capable of transporting both unmodified and glutathione-conjugated anthracycline molecules against a concentration gradient have been identified, contributing to tumor cell drug resistance and transport in normal host tissues like the liver. Solute carrier transporters, such as SLCO1A2 and SLC22A16, have also been implicated in the net influx of doxorubicin into cells.

Once inside the cell, anthracyclines, including this compound, exhibit specific intracellular localization patterns. They are primarily found in the nucleus, but their presence has also been observed in mitochondria and other cellular organelles. Research indicates that the nucleus may become saturated with the drug first, while accumulation in the cytoplasm continues. However, for some anthracyclines, the total cellular drug accumulation has not been directly correlated with microscopically determined intracellular location. The structure of anthracycline derivatives is a determinant of their subcellular localization and cytotoxic activity.

This compound Metabolism in Cellular Systems

This compound undergoes metabolic transformations within cellular systems, which can influence its activity.

In human pharmacokinetic studies, this compound is metabolized to a single detectable metabolite: 4'-deoxydoxorubicinol. This conversion has been observed in vitro, for instance, in rat liver 100,000 g supernatant. This metabolic pathway is consistent with the known metabolism of other anthracyclines like doxorubicin, which are primarily metabolized by NADPH-dependent aldo-ketoreductases to their 13-hydroxy metabolites (e.g., doxorubicinol). While doxorubicin metabolism also involves cytochrome P450 and carbonyl reductases, leading to various metabolites such as doxorubicinol, doxorubicin semiquinone, and aglycones, the primary identified metabolite for this compound is 4'-deoxydoxorubicinol.

Structure Activity Relationships Sar of Esorubicin and Its Analogues

Impact of Sugar Moiety Modifications on Biological Activity

The daunosamine (B1196630) sugar moiety is a critical component for the biological activity of anthracyclines like esorubicin (B1684454). scispace.com Modifications to this sugar can profoundly affect the drug's interaction with its molecular targets, such as DNA and topoisomerase II, as well as influence mechanisms of drug resistance. scispace.com

Research into the modification of the sugar moiety has shown that changes at the C3' position can be a viable strategy to enhance anticancer activity. nih.gov For instance, the introduction of a formamidine (B1211174) system or an oxazoline (B21484) ring at this position in doxorubicin (B1662922) analogues has demonstrated improved antiproliferative activity and apoptosis induction in cancer cells. nih.gov While not this compound specifically, these findings on a closely related compound underscore the potential of sugar modifications.

Furthermore, the 3'-amino group within the sugar is recognized as a factor in the interaction with P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR). scispace.com By altering the sugar moiety, it is hypothesized that the binding affinity for P-gp can be reduced, thereby overcoming P-gp-mediated MDR while preserving cytotoxic activity. scispace.com Studies on daunorubicin (B1662515) analogues have shown that modifications to the sugar can indeed alter their binding configuration to MsbA, a homolog of P-gp, suggesting a potential avenue to circumvent drug resistance. scispace.com

The presence and position of hydroxyl groups on the amino sugar also influence biological activity. Studies on daunorubicin and adriamycin stereoisomers have indicated that 4'-deoxy derivatives exhibit slightly increased biological activity compared to the parent compounds. nih.gov Conversely, the addition of extra hydroxyl groups tends to decrease activity, likely due to changes in polarity and DNA binding ability. nih.gov

Table 1: Impact of Sugar Moiety Modifications on Biological Activity

| Modification | Effect on Biological Activity | Reference |

| Formamidine system at C3' | Increased antiproliferative activity | nih.gov |

| Oxazoline ring at C3' | Increased apoptosis induction and genotoxicity | nih.gov |

| Alterations to reduce P-gp binding | Potential to overcome multidrug resistance | scispace.com |

| Removal of 4'-hydroxyl group | Slightly increased biological activity | nih.gov |

| Addition of hydroxyl groups | Decreased activity | nih.gov |

Influence of Aglycone Structure on DNA Binding and Topoisomerase Inhibition

The aglycone portion of this compound, the tetracyclic ring structure, is fundamental to its mechanism of action, which involves DNA intercalation and inhibition of topoisomerase II. scispace.comnih.gov Modifications to this part of the molecule can significantly impact these interactions and, consequently, the drug's cytotoxic effects.

The planar chromophore of the aglycone is directly involved in intercalating between DNA base pairs. researchgate.net This intercalation is a prerequisite for the drug's ability to act as a topoisomerase II poison. researchgate.netembopress.org Topoisomerase II poisons stabilize the transient "cleavage complex," which consists of the enzyme covalently bound to the 5'-ends of the broken DNA. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately cell death. embopress.org

Substitutions on the aglycone can alter both DNA binding and topoisomerase II inhibition. For example, modifications at the C-14 position have been shown to affect drug activity. While C-14 substitution can inhibit the drug's activity in a purified system, it may enhance cytotoxicity in cellular environments by improving drug uptake. researchgate.net

The methoxy (B1213986) substituent at the C-4 position of the aglycone has also been identified as a target for modification to potentially reduce cardiotoxicity, a significant side effect of anthracyclines. biomedpharmajournal.org It is suggested that the electron-donating nature of the methoxy group may increase the chelation of iron, contributing to cardiotoxic effects. biomedpharmajournal.org Therefore, removing or replacing this group is a strategy being explored to develop less cardiotoxic analogues. biomedpharmajournal.org

Table 2: Influence of Aglycone Modifications on Biological Activity

| Modification Location | Role in Biological Activity | Impact of Modification | Reference |

| Planar Chromophore | DNA Intercalation | Essential for topoisomerase II poisoning | researchgate.netembopress.org |

| C-14 Position | Drug Activity and Uptake | Can inhibit activity in vitro but enhance cellular cytotoxicity | researchgate.net |

| C-4 Methoxy Group | Potential Cardiotoxicity | Removal or replacement may reduce cardiotoxicity | biomedpharmajournal.org |

Stereochemical Considerations and Activity Profiles

The precise spatial orientation of functional groups is essential for effective binding to the active site of target enzymes and for intercalation into the DNA helix. Even subtle changes in stereochemistry can lead to significant differences in activity. For instance, in other classes of compounds, stereochemistry has been shown to be the driving factor for potency and pharmacokinetic properties. mdpi.com It can also affect drug transport across cell membranes, as some transport systems are stereospecific. mdpi.com

For anthracyclines, the stereochemistry at various positions on the daunosamine sugar is known to be important. The relative orientation of the amino and hydroxyl groups on the sugar ring influences the molecule's interaction with the minor groove of DNA and with topoisomerase II. scispace.com Similarly, the stereochemistry of the aglycone, particularly at the C-7 and C-9 positions, is crucial for maintaining the correct conformation for DNA intercalation and interaction with the topoisomerase II enzyme.

While specific studies detailing the stereochemical activity profiles of a wide range of this compound isomers are not extensively available in the provided search results, the fundamental principles of stereochemistry in drug action strongly suggest that the specific stereoisomeric form of this compound is vital for its observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. beilstein-journals.org These models are valuable tools in drug discovery for predicting the activity of new analogues and for guiding the design of more potent and selective compounds.

Various computational methods are employed in QSAR studies to predict the activity of this compound derivatives. These approaches typically involve generating a set of molecular descriptors that quantify different physicochemical properties of the molecules, such as steric, electronic, and hydrophobic characteristics. dovepress.com These descriptors are then used to build a mathematical model that relates them to the observed biological activity. beilstein-journals.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These techniques generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties, which are then correlated with biological activity. nih.gov The resulting contour maps can visualize regions where modifications to the molecule are likely to increase or decrease activity. mdpi.com

Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to bind to a specific biological target. nih.gov Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new potential drug candidates.

Machine learning algorithms, including deep learning, are also increasingly being used in QSAR to develop predictive models with high accuracy. nih.gov These methods can identify complex patterns in large datasets of chemical structures and their associated biological activities. nih.gov

The insights gained from SAR and QSAR studies provide a foundation for the rational design of novel this compound analogues with improved therapeutic properties. The primary goals in designing new analogues are often to increase anticancer potency, overcome drug resistance, and reduce toxicity, particularly cardiotoxicity.

Based on the principles discussed, several design strategies can be envisioned:

Modification of the Sugar Moiety: Introducing novel substituents at the C3' position of the daunosamine sugar to enhance cytotoxic activity or to block recognition by P-gp to circumvent multidrug resistance. nih.gov

Alteration of the Aglycone: Modifying the C-4 methoxy group to reduce cardiotoxicity. biomedpharmajournal.org Additionally, strategic substitutions on the tetracyclic ring could be explored to optimize DNA intercalation and topoisomerase II inhibition.

Stereochemical Optimization: Synthesizing and evaluating different stereoisomers to identify the most active and selective conformation.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to target different anticancer pathways, potentially leading to synergistic effects.

Computational tools play a crucial role in this design process. Virtual screening using pharmacophore models and docking simulations can help to prioritize which novel analogues to synthesize and test. nih.govnih.gov QSAR models can then be used to predict the activity of these designed compounds before their synthesis, further streamlining the drug discovery process.

Preclinical Research Strategies and Approaches with Esorubicin

In Vitro Studies on Esorubicin (B1684454) Cytotoxicity

In vitro research has been crucial in understanding this compound's direct effects on cancer cells, including their susceptibility and resistance characteristics, and establishing dose-response profiles.

This compound (4'-deoxydoxorubicin) has been evaluated for its cytotoxic effects across various cell lines. Studies have shown that the compound's effects extend to human normal hemopoietic progenitor cells and several leukemic cell lines, including K562, U937, and HL60. At high concentrations, this compound completely inhibited the proliferation of both normal and leukemic cells. However, at lower concentrations, it did not induce morphological or phenotypic differentiation in the leukemic cell lines ncats.io.

Notably, this compound's cytotoxicity was observed to be unaffected by verapamil (B1683045) in an adriamycin-resistant murine L5178Y lymphoma subline researchgate.net. This finding suggests that this compound may bypass certain doxorubicin (B1662922) resistance mechanisms that are sensitive to efflux pump inhibition by verapamil, indicating a potentially distinct interaction with cellular resistance pathways. The compound is also generally associated with the in vitro circumvention of anthracycline resistance in Ehrlich ascites tumor cells, as it is an anthracycline analogue nih.gov.

Dose-response relationships for this compound have been investigated in cellular models to determine its inhibitory effects. Experiments have demonstrated that varying concentrations of this compound, ranging from 0.1 µM to 0.1 nM, affect the in vitro growth of human normal hemopoietic progenitor cells and leukemic cell lines (K562, U937, HL60). The highest concentrations of this compound were effective in completely abolishing both normal and leukemic cell proliferation ncats.io. Interestingly, a 24-hour pretreatment with 1 nM this compound was found to enhance the in vitro proliferation of normal early myeloid progenitor cells, while not impacting the proliferation of leukemic, myelomonocytic cell lines ncats.io. While these studies confirm dose-dependent effects, specific IC50 values for this compound across a broad range of cancer cell lines were not consistently detailed in the available search results.

In Vivo Efficacy Studies in Animal Models

Preclinical in vivo studies using animal models have been instrumental in evaluating this compound's efficacy and investigating its mechanisms within a complex biological system.

This compound has been screened against various rodent tumor models k-state.edu. While detailed single-agent efficacy data (e.g., specific tumor growth inhibition percentages or survival benefits) for this compound in murine models are not extensively detailed in the provided search results, its efficacy has been demonstrated in combination therapy settings. For instance, in a preclinical study involving MCa mammary carcinoma of CBA mice, this compound (as 4'-deoxydoxorubicin) in combination with the ruthenium complex NAMI-A showed synergistic effects on lung metastasis. This combination significantly enhanced the anti-metastatic activity compared to individual drugs, resulting in 70% of the treated animals being free of macroscopically detectable tumor nodules in the lungs researchgate.net. This highlights its potential efficacy, particularly when integrated into combination regimens.

Mechanistic investigations in animal systems have shed light on how this compound exerts its antitumor effects in vivo. Similar to other anthracyclines, this compound is known to intercalate into DNA and inhibit topoisomerase II, thereby disrupting DNA replication and interfering with RNA and protein synthesis ncats.iobiomedpharmajournal.org.

A notable mechanistic study using an experimental model of rat colon cancer cells (both in vitro and in vivo) revealed insights into this compound's cellular uptake and resistance. The accumulation of 4'-deoxydoxorubicin (this compound) in the nucleus was found to depend on its capacity to penetrate the cell and the activity of an efflux mechanism that expels the drug. The antiarrhythmic agent amiodarone (B1667116) was shown to effectively inhibit this efflux mechanism, leading to increased toxicity of anthracyclines, including this compound, to the colon cancer cells. The combination of amiodarone and 4'-deoxydoxorubicin demonstrated therapeutic efficacy, curing 5 out of 13 rats previously inoculated with syngeneic colon cancer cells. This suggests that modulating efflux mechanisms can enhance this compound's efficacy in vivo.

Combination Strategies in Preclinical Models

Preclinical studies have explored combination strategies to enhance the therapeutic index of this compound. A significant finding in this area involves the ruthenium complex NAMI-A. In a preclinical mouse model of MCa mammary carcinoma of CBA mice, the combined therapy of NAMI-A and this compound demonstrated synergistic effects on lung metastasis researchgate.net. This combination led to a substantial increase in the anti-metastatic effects compared to either drug administered alone, with a high percentage of animals showing no macroscopic tumor nodules in the lungs researchgate.net. However, it is important to note that this combination therapy, when administered at the maximum tolerated doses of both drugs, was observed to be toxic to the animals researchgate.net. This finding underscores the importance of carefully optimizing dosing in combination regimens to achieve therapeutic benefits while managing potential adverse effects.

This compound in Combination with Other Mechanistic Modulators

Research has explored the use of this compound in conjunction with modulating agents to enhance its cytotoxic effects or overcome limitations. In preclinical settings, amiodarone has been investigated as a modulating agent in studies involving both doxorubicin and this compound, with the aim of overcoming or delaying tumor cell resistance. wikipedia.org

Strategies for Overcoming Resistance in Preclinical Settings

Drug resistance remains a significant challenge in cancer therapy. In preclinical studies, strategies to overcome or delay tumor cell resistance to this compound have included the use of specific modulating agents. Amiodarone and buthionine sulfoximine (B86345) (BSO) have been identified as agents that can be used in conjunction with this compound (and doxorubicin) to address tumor cell resistance. wikipedia.org Buthionine sulfoximine, a synthetic amino acid, irreversibly inhibits gamma-glutamylcysteine (B196262) synthase, thereby depleting cells of glutathione. nih.gov

Advanced Delivery Systems for this compound in Experimental Contexts

The development of advanced drug delivery systems aims to improve the therapeutic index of anticancer agents by enhancing their targeting to tumor sites and modulating their release profiles.

Nanoparticle-Based Delivery for Enhanced Cellular Targeting

While extensive research has focused on nanoparticle-based delivery for anthracyclines like doxorubicin and epirubicin (B1671505) to enhance cellular targeting and reduce systemic toxicity, specific documented preclinical studies detailing nanoparticle formulations solely for this compound are not prominently available in the current literature. For instance, doxorubicin has been encapsulated in polyethylene (B3416737) glycol-coated liposomes (Doxil/Caelyx) to improve its safety and efficacy by altering pharmacokinetic parameters and enhancing tumor delivery. wmcloud.org Similarly, nanoparticle-encapsulated epirubicin has been developed to deliver higher, more effective doses directly to tumors while potentially reducing toxicity. nih.gov These approaches highlight the general strategies employed for anthracycline delivery, which could, in principle, be applied to this compound, but specific experimental data for this compound in this context is limited.

Prodrug Approaches for Modulated Intracellular Release

Prodrug strategies involve chemically modifying a drug into an inactive form that undergoes biotransformation in vivo to release the active parent drug, thereby altering its tissue distribution, efficacy, or toxicity. wikidata.orgsigmaaldrich.com While prodrug approaches have been widely explored for various anticancer agents, including other anthracyclines like doxorubicin (e.g., Doxsaliform and cathepsin B-specific cleavable peptide-doxorubicin conjugates), wikipedia.orgfishersci.caresearchgate.net specific preclinical research detailing prodrug formulations designed for modulated intracellular release of this compound is not extensively documented in the provided search results. The concept of prodrugs aims to overcome limitations of parent drugs, such as poor solubility, poor permeability, or to achieve sustained or targeted release. wikidata.org

Mitochondria-Targeted Delivery in Cellular and Animal Models

Anthracyclines, including this compound, are known to interact with mitochondria. Doxorubicin, for example, is reported to accumulate in mitochondria at concentrations significantly higher than in plasma, and mitochondrial dysfunction is a hallmark of doxorubicin-induced cardiotoxicity. fishersci.cametabolomicsworkbench.org this compound itself has been noted for its diminished cardiotoxicity in preclinical and early clinical studies compared to doxorubicin, suggesting a potentially different interaction profile with cardiac mitochondria. ncats.iowikidata.orgcenmed.com While the general mechanism of anthracycline aglycones, which are more lipophilic, involves intercalation into the mitochondrial membrane, competition with coenzyme Q10, and the formation of superoxide (B77818) radicals, citeab.com specific preclinical studies focusing on targeted delivery systems designed to direct this compound to mitochondria in cellular or animal models are not explicitly detailed in the provided information. Research in this area for anthracyclines often focuses on mitigating mitochondrial damage rather than actively targeting the drug for therapeutic effect within the mitochondria.

Analytical Methodologies for Esorubicin Research

Spectroscopic Techniques for DNA and Protein Interaction Studies

Spectroscopic methods are widely used to investigate the binding of small molecules, such as Esorubicin (B1684454), to biological macromolecules like DNA and proteins. These techniques leverage changes in the spectral properties of the drug or the macromolecule upon interaction, providing information on binding affinity, stoichiometry, and mode of interaction.

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for studying the interaction between DNA and DNA-intercalating agents like this compound. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to characteristic changes in the UV-Vis absorption spectrum of the drug-DNA complex researchgate.netfigshare.com. These changes typically include hypochromism (a decrease in absorbance intensity) and a bathochromic or hypsochromic shift (a shift in the absorption maximum to longer or shorter wavelengths, respectively) researchgate.netmdpi.comresearchgate.net. Hypochromism is attributed to the strong stacking interaction between the chromophore of the intercalator and the DNA base pairs, while spectral shifts indicate a change in the electronic environment of the drug upon binding researchgate.netmdpi.comresearchgate.net.

For anthracyclines, including this compound, UV-Vis spectrophotometry is employed to monitor these spectral perturbations upon titration with DNA. While general principles of DNA binding for anthracyclines are well-established, specific detailed research findings regarding hypochromism percentages or precise wavelength shifts for this compound's interaction with DNA using UV-Vis spectrophotometry were not explicitly detailed in the provided search results. However, the use of UV-Vis for analyzing DNA binding of anthracycline analogues, including this compound, has been noted dntb.gov.uaresearchgate.net.

Fluorescence spectroscopy is a highly sensitive technique for investigating molecular interactions, including those involving this compound. Many anthracyclines, including this compound, possess intrinsic fluorescence, which can be exploited to study their interactions with DNA and proteins bas.bgbiorxiv.orgnih.govresearchgate.netnih.govnih.gov. Upon binding to DNA, the fluorescence intensity of intercalating agents often decreases, a phenomenon known as fluorescence quenching researchgate.netbiorxiv.orgnih.govresearchgate.net. This quenching can be due to various mechanisms, including static quenching (ground-state complex formation) or dynamic quenching (collisional encounters) bas.bgnih.gov. Changes in fluorescence anisotropy can also provide insights into the rotational mobility of the drug, which is restricted upon binding to a larger molecule like DNA or protein cam.ac.ukbiorxiv.org.

Fluorescence Lifetime Imaging Microscopy (FLIM) extends conventional fluorescence microscopy by measuring the fluorescence lifetime (τ) at each pixel of an image ibidi.comleica-microsystems.comvirginia.edu. The fluorescence lifetime is an intrinsic property of a fluorophore and is highly sensitive to its microenvironment, including pH, viscosity, and molecular interactions (e.g., binding to DNA or proteins) ibidi.comleica-microsystems.complos.orgopenaccessjournals.comsemi.ac.cn. Unlike fluorescence intensity, lifetime measurements are independent of fluorophore concentration, photobleaching, and excitation intensity, making FLIM a robust tool for studying drug localization and binding dynamics within living cells ibidi.comleica-microsystems.comsemi.ac.cn.

While FLIM has been extensively used to study the cellular uptake and intracellular distribution of doxorubicin (B1662922), including its binding to nuclear DNA and the subsequent changes in its fluorescence lifetime upon intercalation nih.govnih.govnih.govnih.gov, specific detailed research findings or data tables for this compound using fluorescence spectroscopy or FLIM were not found in the provided search results. However, given this compound's structural similarity to doxorubicin and its intrinsic fluorescence, these techniques are highly relevant for its research.

Biochemical Assays for Enzyme Inhibition

This compound, like other anthracyclines, exerts its cytotoxic effects partly through the inhibition of DNA topoisomerases. Biochemical assays are essential for characterizing these enzyme-drug interactions.

DNA topoisomerase II (Top2) is a critical nuclear enzyme that regulates DNA topology by catalyzing transient double-strand breaks, passage of a DNA segment through the break, and subsequent religation of the DNA strands embopress.orgembopress.orgbiomedpharmajournal.orgnih.govprofoldin.com. Anthracyclines, including this compound, are known as "topoisomerase II poisons" because they stabilize the covalent DNA-Top2 cleavage complex, preventing the religation step and leading to cytotoxic DNA breaks embopress.orgembopress.orgbiomedpharmajournal.orgmdpi.comsmolecule.com.

Topoisomerase II cleavage and religation assays are in vitro biochemical methods used to assess the ability of a compound to induce or inhibit DNA cleavage mediated by Top2 and to interfere with the religation of cleaved DNA. These assays typically involve incubating purified Top2 enzyme with supercoiled DNA in the presence or absence of the test compound (e.g., this compound). The reaction products are then analyzed by agarose (B213101) gel electrophoresis, where changes in DNA topology (e.g., linearized or relaxed DNA, or trapped cleavage complexes) indicate the drug's effect on Top2 activity bas.bgprofoldin.comoncotarget.com.

While this compound is known to act as a topoisomerase II poison researchgate.net, and its antitumor activity has been compared to doxorubicin in clonogenic assays biomedpharmajournal.org, specific detailed data from Topoisomerase II cleavage and religation assays solely for this compound were not provided in the search results. However, the general mechanism of anthracyclines as Top2 poisons, which involves stabilizing the enzyme-DNA complex and inhibiting religation, is well-documented embopress.orgembopress.orgbiomedpharmajournal.orgmdpi.comsmolecule.comoncotarget.comnih.govfrontiersin.org.

Cellular and Subcellular Distribution Analysis

Understanding the cellular uptake and intracellular localization of this compound is crucial for comprehending its mechanism of action and optimizing its delivery.

Flow cytometry is a powerful technique for quantitatively assessing the cellular uptake and accumulation of fluorescent drugs like this compound in a population of cells nih.govnawah-scientific.com. This method allows for the measurement of drug-associated fluorescence in individual cells, providing information on the extent of drug internalization and its distribution within heterogeneous cell populations nih.govnawah-scientific.com. Cells are incubated with the fluorescent drug, washed to remove extracellular drug, and then passed through a laser beam in a flow cytometer. The intensity of the emitted fluorescence is proportional to the amount of drug accumulated within each cell nih.govnawah-scientific.com.

Flow cytometry can be used to study the kinetics of this compound uptake, its concentration-dependent accumulation, and the influence of various cellular factors or efflux pumps on its intracellular levels nih.govnawah-scientific.com. While the search results confirm that flow cytometry has been utilized to assess the uptake of this compound googleapis.com, specific detailed research findings, such as quantitative uptake data (e.g., median fluorescence intensity values, uptake percentages, or time-course data) for this compound in specific cell lines, were not available in the provided snippets. Studies on related anthracyclines like doxorubicin and epirubicin (B1671505) using flow cytometry have shown a strong correlation between incubation concentration and cellular uptake figshare.comfrontiersin.orgnih.gov.

Confocal Microscopy for Intracellular Localization

Confocal microscopy is a powerful optical imaging technique widely utilized to visualize the intracellular localization of chemical compounds and cellular components with high resolution nih.gov. This method employs a point scan/pinhole detection system, which effectively eliminates out-of-focus light, thereby enhancing Z-axis resolution and enabling precise three-dimensional reconstruction of cellular structures nih.gov. The use of sensitive photomultiplier tubes and narrow bandpass filters minimizes spectral crosstalk, which is particularly advantageous for studies involving multicolor labeling to demonstrate co-localization nih.gov.

In the context of this compound research, confocal microscopy studies have been employed to investigate its cellular uptake and distribution um.es. However, detailed specific findings regarding the precise intracellular localization of this compound (e.g., predominant accumulation in the nucleus, cytoplasm, or specific organelles) are not extensively detailed in the currently available search results. It is important to note that sample preparation techniques, such as fixation, can potentially alter the observed intracellular distribution of certain compounds, a factor considered in imaging studies um.es.

DNA Damage Assessment Techniques

This compound, like other anthracyclines, is known to exert its effects by interacting with DNA, leading to various forms of DNA damage. Assessing the extent and type of DNA damage is critical for understanding the compound's mechanism of action and its biological impact. Two primary methodologies for this assessment include alkaline elution and immunofluorescence for DNA damage markers.

Alkaline Elution Methods for DNA Strand Breaks

The alkaline elution technique is a highly sensitive and commonly employed method for detecting DNA damage, specifically DNA strand breaks (including single-strand breaks and alkali-labile sites) and DNA-protein cross-links psu.edunih.govosti.gov. This procedure involves lysing cells on a filter, followed by elution of DNA under alkaline conditions. The rate at which DNA elutes through the filter is directly proportional to the frequency of DNA strand breaks.

Improvements in the alkaline elution procedure have enhanced its reliability and sensitivity. These advancements include meticulous control over solution exchanges during cell rinse and lysis, maintaining near-freezing temperatures during cell manipulation, and ensuring uniform lysis nih.gov. Such refinements allow for the reproducible assessment of DNA damage at very low levels and facilitate the study of DNA repair processes nih.gov. While alkaline elution is a standard method for studying DNA damage induced by anthracyclines, specific detailed research findings on DNA strand breaks directly induced by this compound using this technique were not found in the provided search results. Studies on related compounds, such as doxorubicin, have demonstrated its utility in revealing concentration-dependent DNA damage, including single-strand breaks and DNA-protein cross-links, in sensitive cell lines frontiersin.org.

Immunofluorescence for DNA Damage Markers

Immunofluorescence (IF) is a widely used technique for visualizing and quantifying DNA damage by detecting specific protein markers associated with DNA lesions. A prominent marker used in this context is γH2AX (phosphorylated histone H2AX), which rapidly localizes to sites of DNA double-strand breaks (DSBs) semanticscholar.orgnih.govnih.govresearchgate.netbiorxiv.org. The formation of γH2AX foci can be observed and quantified using immunofluorescence microscopy, often coupled with confocal imaging for enhanced resolution nih.govresearchgate.netbiorxiv.org.

The technique involves fixing cells, permeabilizing them, and then incubating them with primary antibodies specific to the DNA damage marker (e.g., anti-γH2AX), followed by fluorescently labeled secondary antibodies. The intensity and number of foci can provide insights into the extent of DNA damage. While immunofluorescence is a well-established method for assessing DNA damage induced by genotoxic agents, including anthracyclines, specific detailed research findings on the induction of DNA damage markers by this compound via immunofluorescence were not explicitly detailed in the provided search results. Research on doxorubicin, a structurally similar anthracycline, frequently utilizes immunofluorescence to monitor γH2AX signals as an indicator of DNA damage and the cellular DNA damage response semanticscholar.orgnih.govnih.govresearchgate.netbiorxiv.org.

Future Directions and Emerging Concepts in Esorubicin Research

Elucidation of Unexplored Molecular Targets

While Esorubicin (B1684454) is recognized for its interaction with TOP2A, the full spectrum of its molecular targets and off-target interactions remains an area for further investigation plos.orgplos.org. Understanding additional proteins or pathways modulated by this compound could reveal novel mechanisms of action, potentially leading to the identification of new therapeutic indications or strategies to overcome resistance. Research in this domain aims to employ high-throughput screening methods and advanced biochemical assays to systematically map all direct and indirect molecular interactions of this compound within cellular environments. This comprehensive mapping could uncover previously unrecognized targets that contribute to its efficacy or influence cellular responses.

Development of this compound-Based Research Probes

The development of this compound-based research probes represents a promising direction for chemical biology. Such probes, which could include fluorescently tagged this compound or photoaffinity labels, would serve as invaluable tools for dissecting its cellular uptake, distribution, and precise molecular interactions in real-time within living systems. While general research probes are utilized in drug discovery, specific detailed research findings on the development of this compound as a research probe are not extensively documented in current literature. The creation of these specialized tools would enable researchers to visualize and quantify this compound's binding to its targets, track its intracellular trafficking, and identify novel binding partners, thereby providing deeper insights into its pharmacodynamics and cellular fate.

Computational Design of Advanced Analogues with Specific Mechanistic Profiles

Computational chemistry and in silico drug design offer powerful approaches for developing advanced this compound analogues with tailored mechanistic profiles. While computational approaches are widely applied in drug discovery to identify potential drug targets and design new compounds, specific detailed research on the computational design of this compound analogues to achieve precise mechanistic modifications is an evolving area. These computational strategies could involve molecular docking simulations to predict binding affinities to specific targets, molecular dynamics simulations to understand conformational changes upon binding, and quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure. The goal is to rationally design new this compound derivatives that exhibit enhanced potency, improved selectivity for specific cell types or targets, or altered mechanisms of action, such as overcoming drug resistance mechanisms, by leveraging detailed structural and energetic insights derived from computational models.

Integration of Omics Data for Systems-Level Understanding of this compound Action

The integration of various omics datasets, including genomics, proteomics, and metabolomics, is crucial for achieving a systems-level understanding of this compound's action google.comcancer.govusf.edu. By analyzing global changes in gene expression (transcriptomics), protein abundance and modification (proteomics), and metabolic profiles (metabolomics) in response to this compound treatment, researchers can gain a holistic view of its impact on cellular pathways and networks. For instance, studies have utilized gene signatures derived from functional genomics experiments to identify known drug targets, including TOP2A for this compound, and to understand enriched pathways and disease-associated genes plos.orgplos.org. This multi-omics approach can reveal complex adaptive responses, identify biomarkers of sensitivity or resistance, and uncover synergistic interactions with other therapeutic agents. The National Cancer Institute's Proteomic Data Commons, for example, includes this compound in its treatment records, highlighting the ongoing effort to collect and analyze proteomic data related to drug treatments cancer.gov. Such integrated analyses are essential for developing predictive models of drug response and for personalizing therapeutic strategies.

Q & A

Q. What are the primary biochemical mechanisms of Esorubicin’s cytotoxicity, and how can these be experimentally validated?

Methodological Answer: Use in vitro cytotoxicity assays (e.g., MTT or apoptosis markers like caspase-3 activation) paired with molecular docking simulations to identify this compound’s binding affinity to DNA topoisomerase IIα. Validate findings via comparative analysis with other anthracyclines (e.g., doxorubicin) in cell lines with varying p53 status .

Q. How can researchers design experiments to assess this compound’s cardiotoxicity profile compared to other anthracyclines?

Methodological Answer: Employ longitudinal in vivo models (e.g., murine cardiac function monitoring via echocardiography) and histopathological analysis of myocardial tissue. Incorporate biomarkers like troponin I and reactive oxygen species (ROS) quantification to differentiate toxicity mechanisms. Use factorial experimental designs to isolate dose-dependent effects .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound clinical trials?

Methodological Answer: Apply meta-regression to account for heterogeneity in trial populations (e.g., prior chemotherapy exposure). Use sensitivity analyses to evaluate confounding variables (e.g., comorbidities, drug interactions) and Bayesian hierarchical models to resolve conflicting survival outcomes .

Advanced Research Questions

Q. How can genomic instability induced by this compound be systematically mapped to identify off-target effects?

Methodological Answer: Perform whole-exome sequencing on this compound-treated cell lines and patient-derived organoids. Integrate CRISPR-Cas9 screens to identify synthetic lethal interactions and validate findings via chromatin immunoprecipitation (ChIP) assays for DNA damage markers (e.g., γH2AX foci) .

Q. What experimental frameworks are optimal for studying this compound resistance in multidrug-resistant (MDR) cancers?

Methodological Answer: Use isogenic MDR cell lines (e.g., P-glycoprotein-overexpressing models) to quantify drug efflux via flow cytometry. Combine transcriptomic profiling (e.g., RNA-seq) with functional assays (e.g., ABC transporter inhibition) to delineate resistance mechanisms. Apply shRNA knockdowns to validate candidate pathways .

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve this compound dosing regimens in heterogeneous populations?

Methodological Answer: Develop physiologically based pharmacokinetic (PBPK) models using population data (e.g., age, hepatic function). Incorporate Monte Carlo simulations to predict interindividual variability in drug clearance and toxicity thresholds. Validate models with sparse sampling data from Phase I/II trials .

Q. What strategies mitigate bias in retrospective studies analyzing this compound’s long-term survival benefits?

Methodological Answer: Apply propensity score matching to balance covariates (e.g., tumor stage, adjuvant therapies). Use inverse probability weighting to address missing data and competing risk analyses to distinguish cancer-specific mortality from other causes .

Methodological Frameworks for Research Design

Q. How to structure a scoping review to map this compound’s preclinical and clinical research gaps?

Methodological Answer: Follow Arksey & O’Malley’s framework: (1) Define the research question using PICOT (Population, Intervention, Comparison, Outcome, Time); (2) Identify relevant databases (e.g., PubMed, Embase, ClinicalTrials.gov ); (3) Chart data thematically (e.g., mechanistic studies vs. trial outcomes); (4) Consult stakeholders to prioritize gaps .

What criteria ensure a research question on this compound meets FINER (Feasible, Interesting, Novel, Ethical, Relevant) standards?

Methodological Answer:

Q. How to optimize reproducibility in this compound experiments?

Methodological Answer: Document all experimental variables (e.g., cell passage numbers, solvent controls) following the ARRIVE guidelines. Share raw data and code via repositories like Zenodo. Use blinded analysis for subjective endpoints (e.g., tumor grading) .

Handling Data Contradictions

Q. What steps resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Replicate in vitro conditions in 3D culture systems (e.g., spheroids) to mimic tumor microenvironments. Perform pharmacokinetic profiling to reconcile exposure disparities. Use pathway enrichment analysis to identify context-dependent mechanisms .

Q. How to address conflicting meta-analysis results on this compound’s survival benefits?

Methodological Answer: Conduct cumulative meta-analysis to assess temporal trends. Stratify by trial quality (e.g., Cochrane Risk of Bias Tool) and explore publication bias via funnel plots or Egger’s regression .

Ethical and Reporting Standards

Q. What ethical considerations are critical for this compound trials involving vulnerable populations (e.g., pediatric patients)?

Methodological Answer: Establish Data Safety Monitoring Boards (DSMBs) for interim analyses. Use age-appropriate assent forms and prioritize adaptive trial designs to minimize exposure to ineffective doses .

Q. How to comply with journal requirements when publishing this compound research?

Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry’s guidelines: (1) Limit main text to five key compounds; (2) Deposit spectral data (e.g., NMR, HPLC) in supplementary files; (3) Cite primary literature for known analogs .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.